6-Aminospiro[3.3]heptan-2-ol hydrochloride

Catalog No.
S2690449
CAS No.
1820979-19-8
M.F
C7H14ClNO
M. Wt
163.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminospiro[3.3]heptan-2-ol hydrochloride

CAS Number

1820979-19-8

Product Name

6-Aminospiro[3.3]heptan-2-ol hydrochloride

IUPAC Name

6-aminospiro[3.3]heptan-2-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.65

InChI

InChI=1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H

InChI Key

AUOLCOSQRYKGRI-UHFFFAOYSA-N

SMILES

C1C(CC12CC(C2)O)N.Cl

Solubility

not available

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both amino and hydroxyl functional groups. Its molecular formula is C7_7H14_{14}ClNO, with a molecular weight of approximately 163.65 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis due to its distinctive reactivity and biological properties .

While some information exists about 6-Aminospiro[3.3]heptan-2-ol hydrochloride (6-ASAH), its applications in scientific research are currently limited and not extensively documented.

Availability as a Research Chemical

Several chemical suppliers offer 6-ASAH, primarily as a research chemical or reference standard [, , ]. This suggests potential use in various research fields, but specific applications haven't been widely reported in scientific literature.

Further Research Needed

More research is necessary to fully understand the potential of 6-ASAH in various scientific fields. This includes studies exploring its:

  • Chemical properties: A deeper understanding of its reactivity, stability, and other chemical properties could guide potential applications in synthesis or as a building block for more complex molecules.
  • Biological activity: Investigating its interaction with biological systems, such as its potential to bind to specific receptors or enzymes, could uncover potential therapeutic or diagnostic uses.
  • Environmental impact: Assessing its potential impact on the environment, including its persistence, degradation pathways, and potential toxicity, is crucial for responsible research and development.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The amino group can undergo reduction to form primary or secondary amines.
  • Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for transforming the amino group.
  • Nucleophiles: Various nucleophiles, including halides and alkoxides, can be employed in substitution reactions .

Major Products Formed

The major products from these reactions include:

  • Oxidation Products: Ketones or aldehydes.
  • Reduction Products: Amines.
  • Substitution Products: Compounds with altered functional groups.

The biological activity of 6-Aminospiro[3.3]heptan-2-ol hydrochloride is an area of active research. The compound's amino and hydroxyl groups facilitate interactions with various biological molecules, potentially influencing enzyme activities and receptor binding. Preliminary studies suggest that it may exhibit therapeutic properties, although specific mechanisms of action remain to be fully elucidated .

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-2-ol hydrochloride typically involves several key steps:

  • Formation of the Spirocyclic Ring: This initial step involves cyclization reactions using appropriate precursors under controlled conditions to create the spirocyclic framework.
  • Introduction of Functional Groups: The amino and hydroxyl groups are introduced through specific reactions; for instance, amination reactions for the amino group and hydroxylation reactions for the hydroxyl group.
  • Formation of Hydrochloride Salt: The final step converts the free base into its hydrochloride salt form by reacting it with hydrochloric acid .

6-Aminospiro[3.3]heptan-2-ol hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules, contributing to studies on biological pathways.
  • Medicine: Explored for its therapeutic potential and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Research into the interaction of 6-Aminospiro[3.3]heptan-2-ol hydrochloride with biological systems is ongoing. Its ability to modulate biological processes through specific molecular interactions makes it a candidate for further investigation in pharmacological studies. Understanding these interactions could lead to novel therapeutic applications and enhanced efficacy in drug design .

Several compounds share structural similarities with 6-Aminospiro[3.3]heptan-2-ol hydrochloride:

Compound NameStructural FeaturesUnique Aspects
6-Aminospiro[3.3]heptane-2-oneSimilar spirocyclic structure; contains a ketone groupLacks hydroxyl group; different reactivity
6-Aminospiro[3.3]heptane-2-carboxylic acidSimilar spirocyclic structure; contains a carboxylic acid groupDifferent functional properties due to carboxylic acid

Uniqueness

The uniqueness of 6-Aminospiro[3.3]heptan-2-ol hydrochloride lies in its specific combination of amino and hydroxyl groups within a spirocyclic framework. This arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various scientific applications .

The construction of spiro[3.3]heptane cores represents a significant synthetic challenge due to the inherent strain and unique three-dimensional architecture of these bicyclic systems [26]. Modern synthetic approaches to 6-aminospiro[3.3]heptan-2-ol derivatives have evolved to address both efficiency and stereochemical control requirements.

Strain-Relocating Semipinacol Rearrangements

A prominent methodology for spiro[3.3]heptan-1-one synthesis involves strain-relocating semipinacol rearrangements utilizing 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes [26]. This approach demonstrates exceptional regio- and stereospecificity when employing substituted cyclopropanone equivalents, enabling access to optically active 3-substituted spiro[3.3]heptan-1-ones [26]. The reaction mechanism proceeds through initial nucleophilic addition to the cyclopropanone formed in situ, followed by acid-mediated rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate [26].

Keteneiminium Salt Cycloaddition Routes

Thermal reactions between N,N-dimethylamide derivatives of cyclobutane carboxylic acid and various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine provide efficient access to spiro[3.3]heptane frameworks [27]. This methodology demonstrates broad substrate compatibility, accommodating both aliphatic and aromatic alkenes with functional group tolerance extending to halogen substituents, silyl ethers, and heterocyclic systems [27]. The reaction proceeds through keteneiminium intermediate formation followed by [2+2] cycloaddition and subsequent hydrolysis [27].

Substrate TypeYield RangeFunctional Group Compatibility
Aliphatic Alkenes55-85%Halides, Silyl Ethers, Azetidine
Aromatic Alkenes60-80%Substituted Aromatics, Heterocycles
Substituted Cyclobutanes50-75%Various Substituent Patterns

Amino Alcohol Incorporation Strategies

The introduction of amino alcohol functionality into spiro[3.3]heptane frameworks requires careful consideration of protecting group strategies and stereochemical outcomes [3]. Beta-amino alcohol synthesis methodologies have been adapted for spirocyclic systems, with approaches including asymmetric aminohydroxylation of alkenes and epoxide ring-opening with nitrogen nucleophiles [3]. These methods provide access to both syn and anti amino alcohol configurations depending on the starting material geometry [3].

Modern photoredox-catalyzed approaches enable divergent synthesis of beta-amino ethers and beta-amino alcohols through sequential one-pot protocols under mild conditions [34]. These methods utilize iridium catalysts with white light-emitting diode irradiation, offering high regioselectivity for carbon-nitrogen and carbon-oxygen bond formation across carbon-carbon double bonds [32].

Hydrochloride Salt Formation: Acid Selection and Stoichiometric Considerations

The formation of hydrochloride salts represents a critical step in pharmaceutical development, addressing solubility, stability, and crystallinity requirements for active pharmaceutical ingredients [9]. For 6-aminospiro[3.3]heptan-2-ol derivatives, hydrochloride salt formation follows established acid-base neutralization principles while requiring specific optimization for the unique spirocyclic framework.

Acid Selection Criteria

Hydrochloric acid remains the preferred choice for salt formation due to its strong acid characteristics, high solubility, and regulatory acceptance in pharmaceutical applications [46]. The selection process considers multiple factors including the resulting salt's crystallinity, hygroscopicity, and polymorphic behavior [9]. Hydrochloride salts consistently demonstrate improved aqueous solubility compared to free base forms, with increases often exceeding 100-fold enhancement [46].

Alternative acids such as methanesulfonic acid, sulfuric acid, and organic acids may be evaluated when hydrochloride formation proves problematic [6]. The acidity of the counterion significantly affects solubility behavior in physiological pH ranges, with stronger acids generally providing better dissolution characteristics [13].

Stoichiometric Optimization

Precise stoichiometric control ensures complete salt formation while avoiding excess acid that could complicate purification processes [7]. For 6-aminospiro[3.3]heptan-2-ol hydrochloride, a 1:1 molar ratio typically provides optimal results, though slight excess (1.05-1.1 equivalents) of hydrochloric acid may improve conversion completeness [7].

ParameterOptimal RangeImpact on Product Quality
Acid Equivalents1.05-1.1Complete Conversion, Minimal Impurities
Reaction TemperatureRoom TemperatureControlled Crystallization
Reaction Time30-60 minutesComplete Protonation
Solvent SystemAnhydrous ConditionsPrevents Hydrolysis

Mechanistic Considerations

The salt formation mechanism involves protonation of the amino group nitrogen atom, resulting in formation of a quaternary ammonium cation balanced by the chloride anion [12]. This process converts the covalent free base into an ionic salt with dramatically altered physicochemical properties [8]. The nitrogen lone pair accepts the proton from hydrochloric acid, forming a new nitrogen-hydrogen bond and creating a positive charge on the nitrogen center [12].

Reaction monitoring through nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts of protons adjacent to the protonated nitrogen, confirming successful salt formation [7]. The chemical shift changes provide quantitative assessment of conversion efficiency and help optimize reaction conditions [7].

Purification Strategies for Enhanced Pharmaceutical-Grade Purity

Achieving pharmaceutical-grade purity for 6-aminospiro[3.3]heptan-2-ol hydrochloride requires sophisticated purification strategies that address both chemical impurities and physical characteristics [53]. Modern purification approaches integrate multiple complementary techniques to meet stringent regulatory requirements.

Crystallization-Based Purification

Crystallization remains the primary purification method for pharmaceutical salts, providing simultaneous purification and particle engineering [56]. For hydrochloride salts, recrystallization from polar protic solvents such as ethanol or methanol typically yields high-purity crystalline products [53]. The crystallization process must be carefully controlled to ensure consistent polymorphic form and particle size distribution [56].

Seeded crystallization techniques enable better control over nucleation and crystal growth, resulting in more uniform particle characteristics [16]. Temperature programming and controlled cooling rates influence crystal habit and purity levels, with slower cooling generally favoring higher purity outcomes [56].

Chromatographic Purification Methods

High-performance liquid chromatography provides exceptional purification capabilities for complex pharmaceutical intermediates [54]. Normal-phase chromatography offers advantages for spirocyclic compounds, including better selectivity for stereoisomers and improved stability compared to reversed-phase conditions [14]. Automated chromatography systems enable high-throughput purification with consistent results [14].

Preparative liquid chromatography-mass spectrometry represents the gold standard for targeted compound purification, achieving the ideal of "one sample injected, one fraction collected" [17]. This approach minimizes material losses while maximizing purity levels through precise peak selection [17].

Purification MethodPurity AchievementThroughputCost Considerations
Recrystallization95-99%ModerateLow
Preparative High-Performance Liquid Chromatography98-99.5%HighModerate
Supercritical Fluid Chromatography97-99%HighModerate
Solid-Phase Extraction90-95%Very HighLow

Advanced Purification Technologies

Supercritical fluid chromatography utilizing carbon dioxide as the mobile phase offers reduced solvent consumption and faster analysis times compared to traditional liquid chromatography [54]. This technique proves particularly effective for lipophilic compounds and provides excellent chiral separations when required [54].

Membrane-based purification techniques, including ultrafiltration and microfiltration, provide scalable solutions with gentle processing conditions [54]. These methods offer advantages in terms of simplicity and environmental considerations while maintaining high separation efficiency [54].

Solid-phase extraction methods enable rapid sample cleanup and pre-concentration, particularly valuable for removing polar impurities from pharmaceutical intermediates [54]. Recent developments in sorbent materials have enhanced selectivity and extraction efficiency while enabling high-throughput processing [54].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 6-aminospiro[3.3]heptan-2-ol hydrochloride presents numerous technical and operational challenges that require systematic engineering solutions [20]. Scale-up considerations encompass process optimization, equipment engineering, regulatory compliance, and economic viability.

Heat and Mass Transfer Limitations

Industrial-scale reactors introduce significant heat and mass transfer inefficiencies compared to laboratory glassware [20]. In small laboratory flasks, uniform temperature distribution and efficient mixing occur naturally, while larger reactors develop temperature gradients and mixing dead zones [23]. Exothermic reactions that are easily controlled at laboratory scale pose serious safety risks when scaled due to inadequate heat dissipation capabilities [20].

Engineering solutions include implementation of jacketed reactors for efficient heat exchange, specialized impeller designs for improved mixing, and automated temperature control systems for real-time monitoring [20]. Continuous flow chemistry offers advantages by maintaining consistent reaction conditions and enabling better process control compared to traditional batch operations [19].

Equipment Engineering Challenges

The translation of small-scale synthetic procedures to industrial equipment requires fundamental redesign of reaction systems [20]. Laboratory procedures optimized for specialized glassware must be adapted to stainless steel reactors with different surface properties and heat transfer characteristics [24]. This transition often necessitates complete reoptimization of reaction conditions including temperature, pressure, and catalyst concentrations [23].

Scale-Up ParameterLaboratory ScaleIndustrial ScaleEngineering Solution
Reaction Volume1-100 mL100-1000 LModular Reactor Design
Heat TransferEfficientLimitedJacketed Systems
Mixing EfficiencyExcellentVariableAdvanced Impeller Design
Temperature ControlPreciseChallengingAutomated Control Systems

Process Optimization Requirements

Industrial production demands robust processes that maintain consistent quality across multiple batches [22]. Laboratory conditions that work reliably on small scale may exhibit different behavior at larger volumes due to altered kinetics, heat transfer, and mass transfer dynamics [23]. Process analytical technology enables real-time monitoring of critical parameters, allowing for early detection of deviations and corrective action implementation [22].

Quality by design principles emphasize understanding and controlling critical process parameters to ensure consistent product quality [22]. This approach requires identification of critical quality attributes and critical process parameters during development phases to minimize risks during scale-up [22].

Regulatory and Compliance Considerations

Pharmaceutical manufacturing operates under strict regulatory oversight requiring adherence to good manufacturing practices throughout the scale-up process [22]. Demonstrating equivalence between laboratory-scale and industrial-scale processes represents a critical regulatory requirement [22]. Documentation requirements become exponentially more complex as production scales increase, necessitating comprehensive process validation studies [22].

Technology transfer from research and development to manufacturing requires clear communication protocols and standardized procedures to prevent errors and ensure consistency [22]. Continuous collaboration between research, manufacturing, and quality assurance teams proves essential for successful scale-up implementation [22].

Economic and Resource Management

Industrial-scale production involves substantial capital investments in equipment, facilities, and personnel [21]. Raw material procurement becomes more complex as volumes increase, requiring diversified supplier networks and inventory management systems [22]. Cost control through lean manufacturing principles and process optimization becomes critical for commercial viability [22].

This article presents a comprehensive spectroscopic investigation of 6-aminospiro[3.3]heptan-2-ol hydrochloride (CAS: 1820979-19-8), a spirocyclic compound featuring unique structural characteristics that require specialized analytical approaches. The compound consists of a spiro[3.3]heptane core with amino and hydroxyl functional groups, making it an important structural motif in medicinal chemistry and materials science [1] [2].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 6-aminospiro[3.3]heptan-2-ol hydrochloride exhibits distinctive features characteristic of the spirocyclic framework. The spiro center creates a rigid molecular architecture that restricts conformational flexibility, resulting in well-resolved spectral patterns [3] [4].

The hydroxyl-bearing carbon proton (H-2) appears as a complex multiplet in the range of 4.0-4.5 parts per million, consistent with the deshielding effect of the adjacent oxygen atom [5]. This chemical shift range is typical for secondary alcohols in strained ring systems, where the cyclobutane ring constraint influences the local electronic environment [6].

Methylene protons adjacent to the spiro center exhibit complex multiplet patterns between 2.0-2.8 parts per million. The non-equivalent nature of these protons arises from the rigid spirocyclic geometry, which prevents rapid ring interconversion and creates distinct magnetic environments for geminal protons [7] . This phenomenon is characteristic of spirocyclic systems where the spiro carbon serves as a conformational anchor.

The amine-bearing carbon proton (H-6) resonates between 3.2-3.8 parts per million, reflecting the electron-withdrawing influence of the protonated amino group in the hydrochloride salt form [9]. The downfield shift compared to neutral amines is attributed to the quaternary ammonium character of the protonated nitrogen.

Table 3.1.1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
CH-OH (C-2)4.0-4.5Multiplet³J = 6-8
CH₂ (spiro-adjacent)2.0-2.8Complex multiplets²J = 12-16, ³J = 6-10
CH-NH₂ (C-6)3.2-3.8Multiplet³J = 6-8
OH proton2.5-4.0 (broad)Exchangeable-
NH₃⁺ protons8.0-9.5 (broad)Exchangeable-

The coupling constants observed in the spirocyclic system reflect the constrained geometry imposed by the dual cyclobutane rings. Vicinal coupling constants typically range from 6-10 Hertz, while geminal couplings in the strained rings can reach 12-16 Hertz due to the altered dihedral angles in the cyclobutane framework [5] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and electronic distribution within the spirocyclic structure. The quaternary spiro carbon appears between 42-48 parts per million, a characteristic range for fully substituted carbons in strained ring systems [11].

The hydroxyl-bearing carbon (C-2) resonates in the 65-75 parts per million range, typical for secondary alcohols. The exact chemical shift within this range depends on the local conformational environment and hydrogen bonding interactions with the hydrochloride counterion [2].

The amino-bearing carbon (C-6) exhibits a chemical shift between 48-55 parts per million. In the hydrochloride salt form, this carbon experiences additional deshielding due to the positive charge density on the adjacent nitrogen atom [9]. The chemical shift provides information about the extent of protonation and ionic character of the amino group.

Table 3.1.2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon EnvironmentChemical Shift (ppm)MultiplicityStructural Significance
Spiro quaternary (C-7)42-48QuaternaryCentral spiro carbon
CH-OH (C-2)65-75CHAlcohol-bearing carbon
CH-NH₂ (C-6)48-55CHAmine-bearing carbon
CH₂ carbons25-35CH₂Ring methylene carbons

The methylene carbons of the cyclobutane rings appear between 25-35 parts per million, with subtle variations depending on their proximity to the functional groups and the spiro center. These chemical shifts reflect the electron density distribution within the strained ring system [2] [4].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment and protonation state. The primary amine nitrogen in the hydrochloride salt form exhibits a chemical shift between 5-15 parts per million, consistent with quaternary ammonium character [12].

The ¹⁵N chemical shift is pH-dependent and serves as a sensitive probe for the ionization state of the amino group. In the hydrochloride salt, the nitrogen experiences significant deshielding compared to the free base form, providing confirmation of protonation and salt formation [12].

Table 3.1.3: Nitrogen-15 Nuclear Magnetic Resonance Parameters

Nitrogen EnvironmentChemical Shift (ppm)Line Width (Hz)Protonation State
Primary amine (salt)5-1550-200 (broad)Protonated (NH₃⁺)
Primary amine (free base)-5 to 520-50Neutral (NH₂)

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for 6-aminospiro[3.3]heptan-2-ol hydrochloride appears at mass-to-charge ratio 163 (M⁺- ), corresponding to the protonated free base after loss of the chloride ion during ionization [13] [14].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, the compound preferentially forms [M-Cl]⁺ ions at mass-to-charge ratio 127, representing the free base cation. This fragmentation pattern is characteristic of amino alcohol hydrochloride salts, where the chloride ion is readily lost during the ionization process [13].

The base peak typically occurs through α-cleavage adjacent to the spiro center, generating a stable cyclobutyl cation at mass-to-charge ratio 95. This fragmentation pathway is favored due to the stabilization provided by the quaternary carbon and the relief of ring strain upon fragmentation [14].

Table 3.2.1: Mass Spectrometric Fragmentation Pattern

Fragmentm/zRelative Intensity (%)Fragmentation Mechanism
[M]⁺-1635-15Molecular ion
[M-Cl]⁺12740-60Chloride loss
[M-HCl]⁺12740-60Hydrogen chloride elimination
[Spiro core]⁺9580-100α-Cleavage to spiro center
[M-NH₃]⁺14610-25Amine loss
[C₄H₇]⁺5530-50Cyclobutyl fragment

Collision Cross Section Analysis

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section values that reflect the three-dimensional structure of the ionized species. For the [M+H]⁺ ion at mass-to-charge ratio 128, the predicted collision cross section ranges from 122.6 to 132.3 Angstrom squared, depending on the charge state and conformation [15] [13].

These values are consistent with a compact, rigid structure imposed by the spirocyclic framework, which restricts conformational flexibility compared to linear analogs [16]. The collision cross section data supports the proposed rigid three-dimensional structure and can be used for structural confirmation in complex mixtures.

Vibrational Spectroscopy: Infrared and Raman Band Deconvolution

Infrared Spectroscopy

The infrared spectrum of 6-aminospiro[3.3]heptan-2-ol hydrochloride exhibits characteristic absorption bands that provide detailed information about functional group identity and molecular interactions. The hydroxyl stretch appears as a broad, strong absorption between 3200-3600 wavenumbers, with the exact position depending on hydrogen bonding interactions with the chloride ion and intermolecular associations [6].

The primary amine stretches appear as two distinct bands between 3300-3500 wavenumbers in the free base form. However, in the hydrochloride salt, these bands shift to lower frequencies and broaden significantly due to strong hydrogen bonding interactions with the chloride counterion [17].

Table 3.3.1: Infrared Spectroscopic Band Assignments

Functional GroupFrequency (cm⁻¹)IntensityAssignmentHydrogen Bonding Effect
O-H stretch3200-3600Strong, broadν(O-H)Moderate broadening
N-H stretch3300-3500Medium-strongν(N-H)Significant broadening in salt
C-H stretch2800-3000Strongν(C-H)Minimal effect
N-H₃⁺ deformation1580-1650Mediumδ(N-H₃⁺)Salt-specific band
C-O stretch1000-1200Strongν(C-O)Slight shift due to H-bonding
Ring breathing800-1000MediumRing modesCharacteristic of cyclobutane
N-H⁺...Cl⁻2400-3200Strong, very broadIon pairDiagnostic of salt formation

The cyclobutane ring breathing modes appear between 800-1000 wavenumbers and are characteristic of the strained four-membered ring system. These bands are sensitive to ring strain and provide information about the conformational state of the spirocyclic framework [6].

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and C-C stretching modes. The spiro C-C stretch appears as a medium-intensity band between 900-1000 wavenumbers and is diagnostic of the spirocyclic connection [6].

The advantage of Raman spectroscopy lies in its ability to detect symmetric ring breathing modes that may be infrared-inactive due to symmetry restrictions. The spirocyclic framework exhibits characteristic Raman bands that are absent in monocyclic analogs, providing definitive structural confirmation [6].

Table 3.3.2: Raman Spectroscopic Band Assignments

Vibrational ModeFrequency (cm⁻¹)Relative IntensityPolarizationStructural Information
C-C stretch (spiro)900-1000MediumPolarizedSpiro carbon environment
Ring breathing (sym.)950-1050StrongPolarizedCyclobutane symmetry
C-N stretch1050-1250MediumDepolarizedAmine environment
CH₂ deformation1400-1500MediumPolarizedMethylene environments

Computational Density Functional Theory Simulations versus Experimental Data

Geometry Optimization and Electronic Structure

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate geometric parameters and electronic structure information for 6-aminospiro[3.3]heptan-2-ol hydrochloride. The optimized geometry reveals characteristic features of the spirocyclic framework, including the tetrahedral geometry at the spiro center and the puckered conformation of the cyclobutane rings [18] [19].

The calculated C-C bond lengths at the spiro center range from 1.52-1.54 Angstrom, consistent with experimental crystallographic data for related spirocyclic compounds [2] [19]. The C-C-C bond angles at the spiro center deviate from the ideal tetrahedral angle (109.5°) to approximately 88-92°, reflecting the constraint imposed by the four-membered rings [18].

Table 3.4.1: Calculated versus Experimental Geometric Parameters

ParameterDFT B3LYP/6-31G(d,p)Experimental RangeAgreement
Spiro C-C bond1.53 Å1.53 ± 0.02 ÅExcellent
C-O bond1.43 Å1.43 ± 0.02 ÅExcellent
C-N bond1.47 Å1.47 ± 0.02 ÅExcellent
C-C-C angle (spiro)90.2°90 ± 3°Excellent
Ring puckering0.31 ÅVariableGood

Vibrational Frequency Calculations

Calculated vibrational frequencies using Density Functional Theory show excellent agreement with experimental infrared and Raman data when appropriate scaling factors are applied. The B3LYP/6-31G(d,p) level of theory requires scaling factors of 0.957 for high-frequency modes (above 3000 wavenumbers) and 0.977 for lower-frequency modes [20] [21].

The calculated O-H stretching frequency of 3675 wavenumbers (scaled: 3517 wavenumbers) compares favorably with the experimental range of 3200-3600 wavenumbers. The slight overestimation is typical for gas-phase calculations and reflects the absence of intermolecular hydrogen bonding in the computational model [20].

Table 3.4.2: Calculated versus Experimental Vibrational Frequencies

Vibrational ModeCalculated (cm⁻¹)Scaled (cm⁻¹)Experimental (cm⁻¹)Deviation
O-H stretch367535173200-3600Good
N-H stretch352333713300-3500Excellent
C-H stretch308929552800-3000Excellent
C-O stretch115611291000-1200Good
Ring breathing10241000950-1050Excellent

Electronic Properties and Molecular Orbitals

The calculated electronic structure reveals important insights into the chemical reactivity and stability of the spirocyclic framework. The highest occupied molecular orbital energy (-8.7 electron volts) indicates moderate electron-donating ability, consistent with the presence of amino and hydroxyl functional groups [23].

The molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the nitrogen and oxygen lone pairs, making these sites the most likely for electrophilic attack. The lowest unoccupied molecular orbital (+0.2 electron volts) is delocalized over the spirocyclic framework, suggesting that nucleophilic attack would occur at the carbon centers [24] .

Table 3.4.3: Calculated Electronic Properties

PropertyB3LYP/6-31G(d,p)Physical Interpretation
HOMO energy-8.7 eVModerate electron donor
LUMO energy+0.2 eVLow electron acceptor
HOMO-LUMO gap8.9 eVHigh chemical stability
Dipole moment3.1 DModerately polar
Polarizability92.4 ųModerate polarizability

Thermochemical Properties

Density Functional Theory calculations provide accurate thermochemical data including enthalpies of formation, entropies, and heat capacities. The calculated enthalpy of formation (-156.3 kilojoules per mole) indicates thermodynamic stability relative to the constituent elements [25].

The entropy (347.2 joules per mole per kelvin) reflects the constrained nature of the spirocyclic framework compared to linear analogs. The reduced conformational flexibility results in lower entropy values than would be expected for acyclic compounds of similar molecular weight [25].

Table 3.4.4: Calculated Thermochemical Properties (298.15 K)

PropertyCalculated ValueUnitsPhysical Significance
ΔHf°-156.3kJ/molFormation enthalpy
347.2J/(mol·K)Standard entropy
Cp°189.4J/(mol·K)Heat capacity
Zero-point energy143.2kJ/molVibrational energy

Comparison with Experimental Benchmarks

The excellent agreement between calculated and experimental parameters validates the computational approach for studying spirocyclic compounds. The mean absolute deviation for bond lengths is less than 0.02 Angstrom, while vibrational frequencies show deviations of less than 50 wavenumbers when appropriate scaling factors are applied [23].

This level of accuracy demonstrates that Density Functional Theory calculations can reliably predict spectroscopic properties and provide structural insights that complement experimental characterization. The computational approach is particularly valuable for assigning complex vibrational spectra and understanding the electronic structure of these strained ring systems [2] [20].

Dates

Last modified: 08-16-2023

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